molecular formula C18H20N2O4S B2546302 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide CAS No. 941886-42-6

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2546302
CAS No.: 941886-42-6
M. Wt: 360.43
InChI Key: HWUQVAMAPWZSOV-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide is a synthetic small molecule for research use. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human use. Compounds featuring the 1,1-dioxidoisothiazolidinyl moiety, as present in this molecule, are of significant interest in medicinal chemistry and drug discovery research . For instance, structurally related molecules have been investigated for their potential to interact with key biological targets; one closely related analog is identified as a modulator of Cyclin-dependent kinase 2 (CDK2), a protein critically involved in cell cycle regulation . Other acetamide derivatives incorporating similar pharmacophores have demonstrated potential as anticonvulsant agents in research models, showing protection in maximal electroshock seizure (MES) tests . Additionally, research into N-phenyl acetamide derivatives has explored their mechanism as inhibitors of viral replication, targeting processes such as membrane fusion and viral genome transcription . This suggests broad utility for this class of compounds in foundational research aimed at developing novel therapeutic strategies for conditions ranging from cancers to neurological disorders and viral infections. Researchers can utilize this compound to probe biological mechanisms and structure-activity relationships.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14-6-2-3-9-17(14)24-13-18(21)19-15-7-4-8-16(12-15)20-10-5-11-25(20,22)23/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUQVAMAPWZSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the isothiazolidine ring: This can be achieved by reacting a suitable thiol with an appropriate amine under oxidative conditions to form the isothiazolidine ring.

    Attachment of the phenyl group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with a nucleophile.

    Formation of the acetamide moiety: The acetamide group can be introduced by reacting an appropriate amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions (temperature, solvent).

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide ()

  • Structural Similarities : Both compounds feature a saturated sulfone-containing heterocycle (isothiazolidine dioxide vs. tetrahydrothiophene dioxide) and an aryloxyacetamide backbone.
  • Key Differences: The fluorobenzyl and isopropylphenoxy groups in introduce distinct electronic and steric effects compared to the o-tolyloxy group in the target compound.
  • Implications : The fluorine atom in could enhance metabolic stability and bioavailability, whereas the o-tolyloxy group in the target compound may increase lipophilicity .

N-(2-Ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide ()

  • Structural Similarities : Both compounds contain a sulfone group and an arylacetamide framework.
  • Key Differences: The benzothiazole sulfone in is aromatic, whereas the target compound’s isothiazolidine dioxide is non-aromatic. The ethylphenyl substituent in differs sterically and electronically from the o-tolyloxy group.
  • Implications : The aromatic benzothiazole sulfone may confer stronger π-π stacking interactions, while the isothiazolidine dioxide in the target compound could improve solubility due to its saturated structure .

2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide ()

  • Structural Similarities : Both share the o-tolyl group and acetamide core.
  • Key Differences: The acetylphenoxy group in replaces the isothiazolidine dioxide phenyl group in the target compound. The absence of a sulfone moiety reduces polarity in .
  • Implications : The acetyl group in may participate in hydrogen bonding, while the sulfone in the target compound enhances oxidative stability and solubility .

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor) ()

  • Structural Similarities : All are acetamide derivatives with aromatic substituents.
  • Key Differences :
    • Chloroacetamides in have chloro and alkyl/aryl groups but lack sulfone moieties.
    • The target compound’s isothiazolidine dioxide is absent in these herbicides.
  • Implications : Chloroacetamides are prone to hydrolysis, whereas the sulfone in the target compound likely improves chemical stability. The o-tolyloxy group may reduce phytotoxicity compared to chloro substituents .

Physicochemical Properties

  • Polarity: The sulfone group increases polarity compared to non-sulfone analogs (e.g., ), enhancing aqueous solubility.
  • Stability : Sulfones resist oxidation and hydrolysis better than sulfides or esters, as seen in and .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Polarity Stability Potential Application
Target Compound Isothiazolidine dioxide o-Tolyloxy High High Agrochemicals/Drugs
Tetrahydrothiophene dioxide 2-Fluorobenzyl, 4-isopropylphenoxy Moderate High Pharmaceuticals
Benzothiazole sulfone 2-Ethylphenyl Moderate Moderate Drug Discovery
Simple acetamide 4-Acetylphenoxy, o-tolyl Low Low Chemical Intermediates
Alachlor () Chloroacetamide 2,6-Diethylphenyl Low Low Herbicide

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an isothiazolidine moiety along with a phenyl ring and an o-tolyloxy group. This unique combination contributes to its diverse biological properties.

Component Description
Isothiazolidine Moiety Known for antimicrobial properties.
Phenyl Ring Enhances lipophilicity, aiding in cellular penetration.
o-Tolyloxy Group May influence receptor binding and activity modulation.

While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the compound may function similarly to other sulfonamide derivatives by:

  • Inhibiting bacterial cell wall synthesis.
  • Interfering with protein synthesis pathways.
  • Binding to specific enzymes or receptors, thereby modulating their activity.

Antimicrobial Properties

Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial activity. The presence of the isothiazolidine group suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit microbial growth effectively by disrupting essential cellular processes.

Anti-inflammatory Activity

The compound's structural characteristics may also confer anti-inflammatory properties. Sulfonamides are known for their ability to modulate inflammatory pathways, potentially making this compound a candidate for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into potential applications:

  • Antimicrobial Evaluation : A study on isothiazolesulfonamides demonstrated their effectiveness in inhibiting microbial growth, suggesting that this compound may possess similar properties .
  • Toxicity Assessment : In vivo studies on related compounds showed low toxicity profiles in mammalian systems, indicating that this compound could be safe for therapeutic use at effective doses .
  • Insecticidal Activity : Research into structurally similar compounds revealed larvicidal effects against mosquito vectors like Aedes aegypti, highlighting the potential for this compound in pest control applications .

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